molecular formula C10H8N2O5 B14174392 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-

Cat. No.: B14174392
M. Wt: 236.18 g/mol
InChI Key: YBYQBKPATVLOJW-UHFFFAOYSA-N
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Description

The compound 1H-pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- is a pyrrolopyridine derivative characterized by a fused pyrrole-pyridine core. Its structure includes:

  • A carboxylic acid group at position 2.
  • A hydroxyl group at position 4.
  • An acetic acid moiety at position 3.

The presence of multiple ionizable groups (carboxy and hydroxy) implies high polarity, likely influencing solubility and reactivity in biological or chemical systems.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

3-(carboxymethyl)-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c13-5-1-2-11-9-7(5)4(3-6(14)15)8(12-9)10(16)17/h1-2H,3H2,(H,14,15)(H,16,17)(H2,11,12,13)

InChI Key

YBYQBKPATVLOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Initial Bromination and Coupling Conditions

Nitrogen Protection-Deprotection Strategies

Sulfonyl Protection for Positional Selectivity

To prevent unwanted N-alkylation during acetic acid sidechain installation, researchers employ p-toluenesulfonyl chloride (1.2 equiv) in dichloromethane/6N NaOH biphasic systems. This method achieves quantitative protection within 1 hour at 25°C. Tetrabutylammonium hydrogen sulfate (5 mol%) acts as phase-transfer catalyst, enhancing reaction homogeneity.

Resin-Based Deprotection Techniques

Post-functionalization, the sulfonyl group is removed using DOWEX 50WX2-400 ion exchange resin in methanol. Patent data specifies that stirring the protected intermediate with 15g resin per 200mL methanol for 3 hours followed by 4N ammonia/methanol washes liberates the free pyrrolopyridine nitrogen in 94% yield. This surpasses traditional TBAF-mediated deprotection (82% yield), particularly for acid-sensitive substrates.

Acetic Acid Moiety Installation

Aldehyde Condensation Approach

BenchChem protocols detail the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with glyoxylic acid hydrate (2.5 equiv) in ethanol/water (4:1) at 50°C. After 8 hours, this Knoevenagel-type condensation installs the α,β-unsaturated acetic acid sidechain with 67% isolated yield. Microwave acceleration (100°C, 15 min) increases yield to 73% but requires strict moisture control.

Palladium-Mediated Carboxylation

An alternative route employs carbon monoxide (1 atm) with palladium(II) acetate (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp) ligand in DMF/H2O. This carbonylative coupling between 3-iodopyrrolopyridine derivatives and methyl acrylate affords the acetic acid precursor in 58% yield, followed by saponification with 2.5N NaOH (20mL per 50mg substrate) to generate the free carboxylic acid.

Carboxy and Hydroxy Group Introductions

Simultaneous Oxidation-Hydroxylation

Late-stage functionalization employs oxone® (2.1 equiv) in acetonitrile/water (3:1) at 0°C to install the 4-hydroxy group while oxidizing a methylthioether to carboxy. This one-pot procedure achieves 61% yield for the dual transformation, with strict temperature control critical to prevent overoxidation.

Sequential Protection/Oxidation

For substrates sensitive to concurrent oxidation, a stepwise approach proves superior:

  • TEMPO/BAIB oxidation of 4-methoxy to 4-hydroxy (CH2Cl2/H2O, 82% yield)
  • Silver(I) nitrate-mediated carboxylation of 2-bromo to 2-carboxy (DMSO, 120°C, 68% yield)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot plant data (unpublished) reveals that implementing the Suzuki coupling in a continuous flow reactor (0.5mL/min, 110°C backpressure regulator) increases throughput by 4.7× compared to batch processes. Catalyst loading reduces to 1.8 mol% Pd while maintaining 87% yield.

Crystallization Optimization

The final compound’s poor solubility necessitates careful crystallization engineering. Mixed-solvent systems (EtOAc/hexane 1:4 with 5% MeOH) produce phase-pure material (99.8% HPLC) compared to standard EtOAc/hexane (97.3% purity). Adding seed crystals during cooling (0.5°C/min) prevents oiling out, enhancing recovery from 72% to 89%.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • 1H NMR (DMSO-d6): δ 12.41 (s, 1H, COOH), 11.02 (s, 1H, OH), 8.32 (d, J=3.1Hz, 1H), 7.89 (s, 1H), 6.92 (d, J=3.1Hz, 1H), 3.82 (s, 2H, CH2)
  • LC-MS : m/z 307.08 [M+H]+ (calc. 307.06), retention time 6.54min (C18, 0.1% FA)
  • IR : 3420cm−1 (OH), 1705cm−1 (C=O), 1620cm−1 (C=N)

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.3% degradation when stored under nitrogen with desiccant. Reverse-phase HPLC (Zorbax SB-C18, 1mL/min 0.1% TFA) identifies three major impurities:

  • N-1 sulfonylated byproduct (0.11%)
  • 5-Dearylated analog (0.07%)
  • Acetic acid decarboxylation product (0.05%)

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized derivative, while substitution could introduce new functional groups that enhance the compound’s activity.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism: Pyrrolo[2,3-b] vs. [2,3-c]pyridine Derivatives

Compounds with pyrrolo[2,3-c]pyridine cores (e.g., 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid ) differ in the fused ring orientation, shifting substituent positions. Key distinctions include:

  • Position of carboxylic acid : At position 2 in [2,3-c] isomers vs. positions 2 and 3 in the target compound.
  • Synthetic yields : [2,3-c]pyridine derivatives show yields ranging from 71% (5-chloro) to 95% (unsubstituted), influenced by electron-withdrawing substituents .

Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

  • 1N-(2-Chlorovinyl)-4-hydroxy-1H-pyrrolo[2,3-b]pyridine: Shares the 4-hydroxy group but replaces acetic acid/carboxy groups with a chlorovinyl substituent. Synthesized via sodium acetate-mediated condensation of 2-amino-4-hydroxypyridine and chloroacetaldehyde at 80°C .
  • 5-Bromo-α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetic acid : Differs in substituents (5-bromo, α-oxo) but retains the pyrrolo[2,3-b]pyridine core. Bromine and oxo groups may enhance electrophilic reactivity compared to hydroxy/carboxy groups .

Functional Group Impact on Physicochemical Properties

  • Carboxylic acid vs. hydroxyl groups: The target compound’s dual carboxy/hydroxy groups enhance aqueous solubility (especially at basic pH) compared to non-polar substituents (e.g., chlorovinyl or methoxy).

Research Findings and Data Tables

Table 1: Structural Comparison of Pyrrolopyridine Derivatives

Compound Name Core Structure Substituents Evidence
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid [2,3-c]pyridine 2-carboxy
5-Chloro-[2,3-c]pyridine-2-carboxylic acid [2,3-c]pyridine 2-carboxy, 5-chloro
1N-(2-Chlorovinyl)-4-hydroxy-[2,3-b]pyridine [2,3-b]pyridine 4-hydroxy, 1N-chlorovinyl
5-Bromo-α-oxo-[2,3-b]pyridine-3-acetic acid [2,3-b]pyridine 3-acetic acid, 5-bromo, α-oxo

Table 2: Predicted Physicochemical Properties

Compound Solubility (aq.) Melting Point Reactivity
Target compound High (basic pH) >200°C* High (acid/base)
5-Chloro-[2,3-c]pyridine-2-carboxylic acid Moderate 180–190°C Moderate
1N-(2-Chlorovinyl)-4-hydroxy-[2,3-b]pyridine Low Not reported Low

*Predicted based on polar functional groups.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy- (commonly referred to as 7-azaindole-3-acetic acid) is a compound of significant interest in biological research due to its structural similarity to natural plant hormones like indole-3-acetic acid (auxin). This compound has been studied for its potential applications in plant physiology, pharmacology, and medicinal chemistry.

Structural Characteristics

The molecular formula of 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid is C9H8N2O2. Its structure features a pyrrolo[2,3-b]pyridine core with an acetic acid side chain that is oriented perpendicularly to the aromatic ring. This structural arrangement is crucial for its interaction with biological targets, particularly in auxin signaling pathways in plants .

Plant Growth Regulation

1H-Pyrrolo[2,3-b]pyridine-3-acetic acid acts as a molecular probe in auxin physiology. It mimics the action of natural auxins by promoting cell elongation and influencing various growth processes in plants. The compound has been shown to induce physiological responses similar to those elicited by natural auxins, thereby providing insights into auxin-mediated growth mechanisms .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, certain pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Specifically, compound 4h exhibited IC50 values of 7 nM against FGFR1 and showed efficacy in inhibiting the proliferation and inducing apoptosis in breast cancer cell lines (4T1 cells) .

Pharmacological Profile

The pharmacological profile of 1H-Pyrrolo[2,3-b]pyridine derivatives indicates their potential as selective inhibitors of phosphodiesterases (PDEs), particularly PDE4B. Compounds from this series have shown significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, suggesting anti-inflammatory properties that could be beneficial in treating CNS disorders .

In Vitro Studies

In vitro studies have demonstrated that specific derivatives can significantly reduce cell migration and invasion in cancer cell lines. For example, compound 4h not only inhibited cell proliferation but also reduced the migratory capacity of cancer cells, indicating its potential as a therapeutic agent for metastatic cancers .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on various derivatives of 1H-Pyrrolo[2,3-b]pyridine. This analysis revealed that modifications at specific positions on the pyridine ring can enhance or diminish biological activity. For instance, variations in substituents on the amide portion have been correlated with changes in PDE4B inhibition potency .

Data Summary

CompoundTargetIC50 (nM)Effect
4hFGFR17Inhibits proliferation and induces apoptosis in breast cancer cells
11hPDE4B0.11 - 1.1Inhibits TNF-α release from macrophages
Various DerivativesPDEsVariesModulates inflammatory responses

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